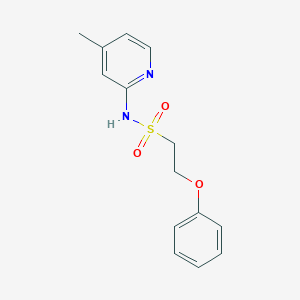

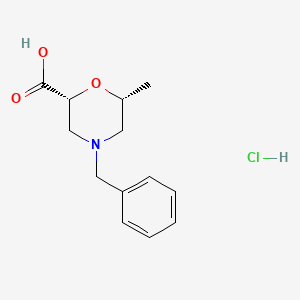

![molecular formula C17H15N5OS3 B2443736 2-(methylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)nicotinamide CAS No. 1211263-84-1](/img/structure/B2443736.png)

2-(methylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The presence of these heterocyclic rings often indicates that the compound may have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and thiazole rings, and the introduction of the methylthio and ethyl groups. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the thiophene and thiazole rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity Compounds with structural similarities to 2-(methylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)nicotinamide have been synthesized and evaluated for their antimicrobial properties. For instance, a series of 1-[1,2,4-triazol-3-yl] and 1-[1,3,4-thiadiazol-2-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones demonstrated significant antimicrobial activity against Staphylococcus aureus, S. epidermidis, and Bacillus subtilis (Tehranchian et al., 2005). This indicates the potential of these compounds in developing new antimicrobial agents.

Cancer Research and Chemotherapy In cancer research, specific derivatives of nicotinamide, which share structural features with the chemical , have been explored for their anticancer potential. The exploration of nicotinamide derivatives and their interactions with biological systems highlights the importance of structural modifications in achieving desired biological activities, such as antimicrobial, antioxidant, or anti-inflammatory effects (Shapiro et al., 1957).

Insecticidal Properties Furthermore, research into heterocyclic compounds incorporating a thiadiazole moiety, similar to the structure of interest, has shown promising results in the field of agriculture, particularly as insecticidal agents against pests like Spodoptera littoralis (Fadda et al., 2017). This suggests potential applications in developing new pesticides.

Anticancer Agents Development A study focusing on the synthesis and evaluation of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety revealed potent anticancer agents. The structural basis for these activities lies in the incorporation of thiazole and thiadiazole rings, which have been reported to possess various pharmacological activities, especially against cancer (Gomha et al., 2017).

Antiviral Research In the context of the COVID-19 pandemic, novel thiadiazole-based molecules containing 1,2,3-triazole moiety have been synthesized and identified as potential inhibitors against the main protease of SARS-CoV-2 through a structure-guided virtual screening approach (Rashdan et al., 2021). This highlights the relevance of such compounds in antiviral research and the development of therapeutic agents.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methylsulfanyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5OS3/c1-24-16-12(4-2-7-19-16)15(23)18-8-6-11-10-26-17-20-14(21-22(11)17)13-5-3-9-25-13/h2-5,7,9-10H,6,8H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDNRLPXEMZHNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

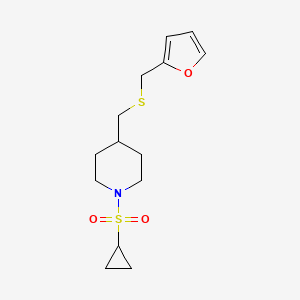

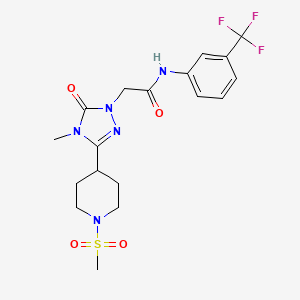

![4-[(2,4-Difluorophenyl)methyl-methylamino]oxolan-3-ol](/img/structure/B2443657.png)

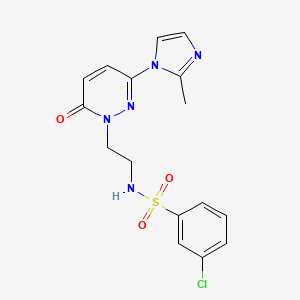

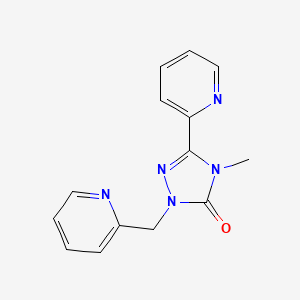

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2443658.png)

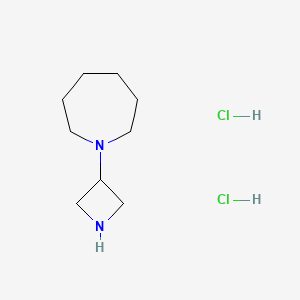

![N-(1-cyanocyclopentyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide](/img/structure/B2443662.png)

![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2443665.png)

![4-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2443667.png)

![4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443670.png)

![2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2443671.png)